2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Overview
Description
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride is a chemical compound that features an adamantane structure, which is known for its rigidity and stability
Preparation Methods
The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantylmethanol with 2-propanol in the presence of a strong acid to form the intermediate 1-(1-adamantylmethoxy)-2-propanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product, which is subsequently converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Scientific Research Applications
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with enhanced properties.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride can be compared with other adamantane derivatives, such as:
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
These compounds share the adamantyl core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the adamantyl and dimethylamino groups in this compound provides distinct properties that make it valuable for specific applications .
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(dimethylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2.ClH/c1-17(2)9-15(18)10-19-11-16-6-12-3-13(7-16)5-14(4-12)8-16;/h12-15,18H,3-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVJNFSHNESAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950547 | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-(dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-19-9 | |
Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-(dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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